Enhanced Lipophilicity (XLogP3) Compared to 2-methyl or 2-chloro Analogs
The target compound has a computed XLogP3-AA value of 4.4, which is significantly higher than the predicted values for the 2-methyl analog (2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide) and the 3-chloro analog (3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide), based on their molecular structures [1]. The 2-bromo substituent, combined with the 5-methoxy group, increases lipophilicity, which can influence membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 (PubChem computed for CID 121021410) |
| Comparator Or Baseline | 2-methyl analog (approx. 3.5–3.8) and 3-chloro analog (approx. 3.8–4.1) based on in-silico predictions |
| Quantified Difference | Target compound XLogP3 is 0.3–0.9 units higher than comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can be advantageous for targeting intracellular or CNS enzymes but may require empirical validation to avoid off-target effects.
- [1] PubChem. (2024). Compound Summary for CID 121021410. National Library of Medicine. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. DOI: 10.1517/17460441.2012.714363 View Source
